

Technical Monograph: 2-[2-(2-Chloroethoxy)ethoxy]benzaldehyde

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Compound of Interest

Compound Name: 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde

Cat. No.: B11963071

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A Versatile Bifunctional Linker for Medicinal & Supramolecular Chemistry

Executive Summary

2-[2-(2-Chloroethoxy)ethoxy]benzaldehyde (CAS: 196803-99-3) is a specialized bifunctional building block featuring an ortho-substituted benzaldehyde core tethered to a diethylene glycol (PEG-2) chain terminated by a reactive alkyl chloride. Its unique architecture serves as a critical "anchor point" in organic synthesis, enabling the construction of benzo-crown ethers, PROTAC linkers, and solubility-enhancing pharmacophores.

This guide moves beyond basic catalog data to provide a mechanistic understanding of its synthesis, handling, and application in high-value chemical workflows.

Chemical Profile & Properties[1][2][3][4][5][6]

The compound exists at the intersection of aromatic aldehyde chemistry and aliphatic ether reactivity. Its dual functionality allows for orthogonal modification: the aldehyde is susceptible to nucleophilic addition (Schiff bases, reduction), while the alkyl chloride undergoes substitution.

Property	Data Specification
IUPAC Name	2-[2-(2-Chloroethoxy)ethoxy]benzaldehyde
CAS Number	196803-99-3
Molecular Formula	
Molecular Weight	228.67 g/mol
Physical State	Viscous pale yellow oil (typical)
Solubility	Soluble in DCM, DMF, DMSO, Acetonitrile; Insoluble in water
Stability	Sensitive to oxidation (aldehyde -> acid); Hygroscopic
Reactive Moieties	1x Aromatic Aldehyde (Electrophile), 1x Primary Alkyl Chloride (Electrophile)

Synthetic Methodology: The Stoichiometry Control Protocol

The primary challenge in synthesizing this compound is preventing the formation of the symmetrical dimer, 1,5-bis(2-formylphenoxy)-3-oxapentane. A standard 1:1 reaction between salicylaldehyde and bis(2-chloroethyl) ether will predominantly yield the dimer or oligomers.

Optimized Protocol: Excess Alkylating Agent

To isolate the mono-chloride target, one must exploit concentration kinetics.

Reagents:

- Salicylaldehyde (1.0 eq)
- Bis(2-chloroethyl) ether (5.0 - 10.0 eq) — Critical for selectivity
- Potassium Carbonate () (2.0 eq)

- Potassium Iodide (KI) (0.1 eq) — Finkelstein catalyst
- Solvent: Acetonitrile (MeCN) or DMF

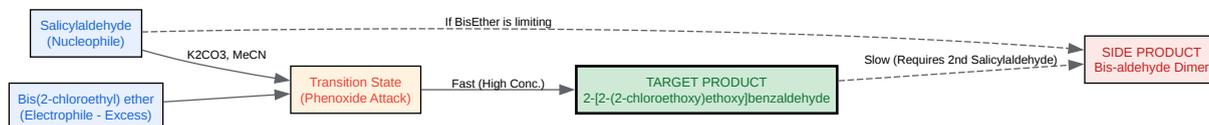
Step-by-Step Workflow:

- Activation: Dissolve salicylaldehyde in MeCN. Add

and stir at room temperature for 30 minutes. This generates the phenoxide anion, visible as a color change to bright yellow/orange.
- Addition: Add the large excess of bis(2-chloroethyl) ether and the catalytic KI.
 - Expert Insight: The excess ether acts as both reagent and co-solvent, statistically ensuring the phenoxide attacks a dichloride molecule rather than a product molecule.
- Reflux: Heat to reflux (80°C for MeCN) for 12–16 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 3:1). The product () will appear distinct from the starting material () and the dimer ().
- Workup: Filter off inorganic salts. Concentrate the filtrate to remove MeCN.
- Purification: Distill off the excess bis(2-chloroethyl) ether under high vacuum (bp ~178°C at atm, lower at vacuum). The residue is the crude target. Final purification via column chromatography is recommended to remove trace dimer.

Mechanistic Pathway & Side Reactions

The following diagram illustrates the kinetic competition between the desired mono-alkylation and the undesired dimerization.



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Figure 1: Kinetic pathway favoring mono-alkylation through stoichiometry control.

Structural Characterization (Self-Validating System)

To ensure the integrity of the synthesized linker, use the following NMR diagnostic peaks. The presence of the triplet at ~3.8 ppm is the definitive signature of the terminal chloride.

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment	Diagnostic Value
	10.50	Singlet	Aldehyde (-CHO)	Confirms oxidation state intact
	7.80 - 6.90	Multiplet	Aromatic (4H)	Ortho-substitution pattern
	4.25	Triplet	-O-CH ₂ -CH ₂ -	Ether linkage to ring
	3.95	Multiplet	-CH ₂ -O-CH ₂ -	Internal PEG protons
	3.75	Triplet	-CH ₂ -Cl	Critical Purity Check
	189.5	-	Carbonyl	-
	42.8	-	-CH ₂ -Cl	Confirms alkyl chloride presence

Note: If the triplet at 3.75 ppm is missing and replaced by a signal at ~4.2 ppm, dimerization has occurred.

Applications in Drug Discovery & Supramolecular Chemistry

This compound is a "privileged structure" precursor. Its applications branch into three distinct domains.

A. Synthesis of Benzo-Crown Ethers

Reacting the target with a diol (e.g., catechol or another glycol) under high-dilution conditions closes the ring to form unsymmetrical crown ethers.

- Example: Reaction with catechol yields Dibenzo-18-crown-6 derivatives.[1][2]
- Advantage: Allows the introduction of the aldehyde handle before cyclization, enabling further functionalization of the crown ether (e.g., attaching it to a sensor surface).

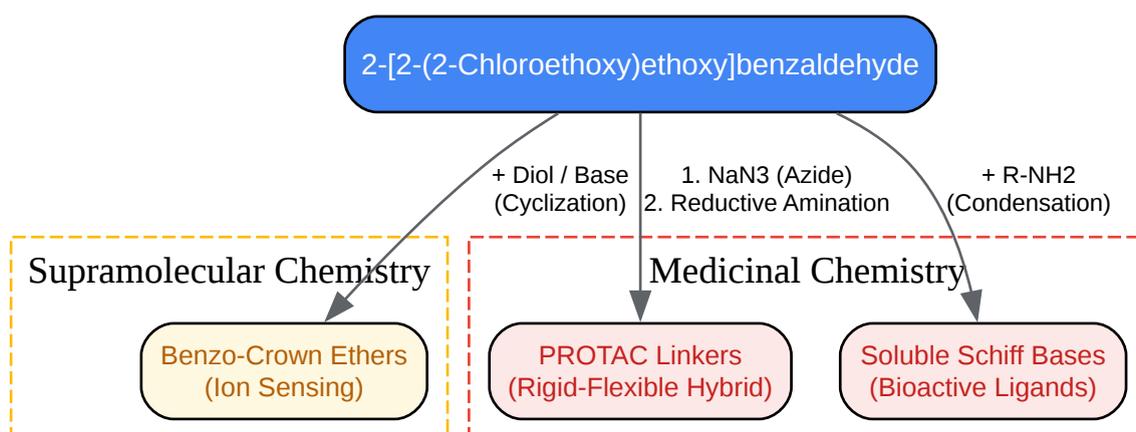
B. PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are vital for ternary complex formation.

- The benzaldehyde moiety can be reductively aminated to an E3 ligase ligand (e.g., Thalidomide analog).
- The chloro-group can be displaced by an azide () and clicked to the Warhead (POI ligand).
- Result: A rigid-flexible hybrid linker that modulates solubility and permeability.

C. Soluble Schiff Bases

The PEG chain disrupts crystal packing. Condensing this aldehyde with aromatic amines yields Schiff bases with significantly improved solubility in organic solvents compared to non-PEGylated analogs.



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Figure 2: Divergent application pathways for the bifunctional linker.

Safety & Handling Protocols

- Alkylating Hazard: The terminal chloro-ethyl group is a weak alkylating agent. While less potent than nitrogen mustards, it should be treated as a potential mutagen. Double-gloving (Nitrile) is mandatory.
- Aldehyde Reactivity: Store under inert gas (

 or

) at 4°C. Air exposure leads to oxidation to the corresponding benzoic acid (white solid precipitate in the oil).
- Waste Disposal: Quench excess alkylating agents with aqueous ammonia or thiosulfate before disposal.

References

- Sigma-Aldrich.Product Specification: 2-[2-(2-Chloroethoxy)ethoxy]benzaldehyde (CAS 196803-99-3).[Link](#)
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- Gokel, G. W., et al. "Lariat Ethers: From Simple Sidearms to Supramolecular Systems." Chemical Reviews, 2004. (Contextual grounding on crown ether synthesis using chloro-ether precursors).
- BenchChem.Synthesis of 2-Ethoxybenzaldehyde Derivatives. (Methodology adaptation for Williamson Ether Synthesis). [Link](#)

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Sources

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